3-Phenylcyclobutan-1-amine

説明

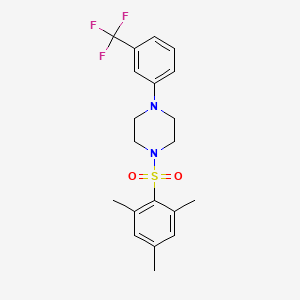

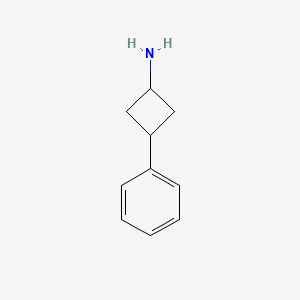

3-Phenylcyclobutan-1-amine is a chemical compound with the CAS Number: 90874-41-2 . It has a molecular weight of 147.22 and its IUPAC name is 3-phenylcyclobutanamine . The physical form of this compound is a colorless to yellow liquid .

Molecular Structure Analysis

The molecular formula of 3-Phenylcyclobutan-1-amine is C10H13N . The average mass is 147.217 Da and the monoisotopic mass is 147.104797 Da .

Chemical Reactions Analysis

Amines, including 3-Phenylcyclobutan-1-amine, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide . Amines can also be converted into alkenes by an elimination reaction .

Physical And Chemical Properties Analysis

3-Phenylcyclobutan-1-amine is a colorless to yellow liquid .

科学的研究の応用

Synthesis and Functionalization

A study by Brand et al. (2003) presents a novel series of functionalized 3-aminocyclobut-2-en-1-ones, which are synthesized using cyclobuta-1,3-diones and a phenylalanine-derived primary amine, like 3-Phenylcyclobutan-1-amine. These compounds are potential antagonists of VLA-4, indicating their importance in therapeutic research (Brand et al., 2003).

Monoamine Oxidase (MAO) Inactivation

Silverman and Zieske (1986) discovered that 1-Phenylcyclobutylamine, similar in structure to 3-Phenylcyclobutan-1-amine, acts as both a substrate and an irreversible inactivator of monoamine oxidase (MAO). This finding is significant for understanding the biochemical interactions and potential therapeutic uses of similar compounds (Silverman & Zieske, 1986).

Catalytic Synthesis of Derivatives

Mou et al. (2015) developed a Au(I)-catalyzed tandem reaction to synthesize derivatives from compounds structurally related to 3-Phenylcyclobutan-1-amine. This method shows the versatility of 3-Phenylcyclobutan-1-amine in creating a variety of polysubstituted pyrroles (Mou et al., 2015).

Building Blocks for Heterocycles

Zapol’skii et al. (2012) utilized similar compounds as valuable building blocks for creating various amination and heterocyclization products. This indicates the importance of 3-Phenylcyclobutan-1-amine in synthesizing highly functionalized heterocycles, which have applications in medicinal chemistry (Zapol’skii et al., 2012).

Diastereo- and Enantioselective Synthesis

Feng et al. (2019, 2020) described the synthesis of polysubstituted aminocyclobutanes, important in biologically active compounds, using a method that could potentially involve 3-Phenylcyclobutan-1-amine. This highlights its role in synthesizing compounds with multiple substituents and stereocenters (Feng et al., 2019), (Feng et al., 2020).

Synthesis of Proline Analogues

Rammeloo et al. (2002) describe a synthetic approach that could potentially be applied to 3-Phenylcyclobutan-1-amine, leading to the creation of proline analogues. This method emphasizes the versatility of 3-Phenylcyclobutan-1-amine in synthesizing important biological molecules (Rammeloo et al., 2002).

Strain-Release Heteroatom Functionalization

Lopchuk et al. (2017) developed a strategy for installing small, strained ring systems like 3-Phenylcyclobutan-1-amine, important in drug discovery and the exploration of chemical space. This method is significant for modifying lead compounds in medicinal chemistry (Lopchuk et al., 2017).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been known to interact with monoamine-associated receptors, such as the trace amine-associated receptor (taar1) .

Mode of Action

It may share similarities with other monoamine activity enhancers, which potentiate impulse-evoked monoamine-release . These compounds increase the number of monoamines released per electrical impulse received .

Biochemical Pathways

Compounds that act on monoamine-associated receptors can influence a variety of biochemical pathways, particularly those involving neurotransmitters .

Pharmacokinetics

It is suggested that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by the Log Po/w (iLOGP) value, is 2.03 , which could influence its bioavailability.

Result of Action

Based on its potential interaction with monoamine-associated receptors, it might influence neurotransmitter release and neuronal signaling .

Action Environment

It is recommended to store the compound in a tightly closed container, in a cool and dry place , suggesting that temperature and humidity could affect its stability.

特性

IUPAC Name |

3-phenylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXKVDLXKYYYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylcyclobutan-1-amine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,5-Dimethyl-4-(4-nitro-phenylsulfanyl)-pyrazol-1-yl]-furan-2-yl-methanone](/img/structure/B2773176.png)

![N-(4-acetylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2773177.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2773182.png)

![2-[3-(2,5-Dimethoxyanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2773183.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2773184.png)

![2-[(E)-2-(2-fluoroanilino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2773186.png)

![2-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2773190.png)